squamocin-G
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Overview
Description
Bullatacin is a polyketide. It has a role as a metabolite.
Scientific Research Applications
Anticancer Activity
- Squamocin has demonstrated anticancer activity, notably inhibiting the growth of chronic myeloid leukemia cells (K562) through G2/M phase arrest. This process involves the induction of cyclin-dependent kinase inhibitors and a reduction in certain protein levels, suggesting a mechanism of action for its antiproliferative effects on these cells (Lu et al., 2006).
- Squamocin has been reported to induce apoptosis in leukemia cell line HL-60, with the mechanism involving caspase-3 activation and stress-activated protein kinase (SAPK/JNK) activation (Zhu et al., 2002).
- In studies on T24 bladder cancer cells, squamocin showed selective cytotoxicity and induced apoptosis via pathways involving Bax, Bad, and caspase-3, which points to its potential as an anticancer compound (Yuan et al., 2006).
Cell Cycle Modulation
- Squamocin has been found to block the cell cycle in G1-phase in both parental and multidrug-resistant human breast adenocarcinoma cell lines. This blockage was associated with a decrease in ATP pool and did not appear to induce apoptosis (Raynaud et al., 1999).
Potential in Pest Control
- Squamocin has shown efficacy as a lethal agent for midgut cells of different insects. It caused significant morphological changes in the midgut cells of Anticarsia gemmatalis, a species of moth, suggesting its potential as a biopesticide (Fiaz et al., 2018).
Other Applications
- The compound has been studied for its stimulatory effects on biofilm formation of Pseudomonas plecoglossicida J26, a bacterium capable of degrading polycyclic aromatic hydrocarbons. This suggests a role for squamocin in enhancing bioremediation processes (Parellada et al., 2011).
Cellular and Molecular Studies
- Squamocin has been found to activate Ca(2+)-activated K+ currents in cultured smooth muscle cells of the human coronary artery, indicating its potential influence on vascular smooth muscle cell activity (Wu et al., 2003).
- Its isolation and characterization using spectroscopic techniques, as well as its structural, electronic, and topological properties, have been detailed, providing a deeper understanding of its chemical nature (Hidalgo et al., 2020).
Properties
Molecular Formula |
C37H66O7 |
---|---|
Molecular Weight |
622.9 g/mol |
IUPAC Name |
(2S)-4-[(2R,13R)-2,13-dihydroxy-13-[(2R,5R)-5-[(2R,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C37H66O7/c1-3-4-5-6-7-11-14-17-20-31(39)33-22-24-35(43-33)36-25-23-34(44-36)32(40)21-18-15-12-9-8-10-13-16-19-30(38)27-29-26-28(2)42-37(29)41/h26,28,30-36,38-40H,3-25,27H2,1-2H3/t28-,30+,31-,32+,33+,34+,35+,36+/m0/s1 |
InChI Key |
MBABCNBNDNGODA-LUVUIASKSA-N |
Isomeric SMILES |
CCCCCCCCCC[C@@H]([C@H]1CC[C@@H](O1)[C@H]2CC[C@@H](O2)[C@@H](CCCCCCCCCC[C@H](CC3=C[C@@H](OC3=O)C)O)O)O |
SMILES |
CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCC(CC3=CC(OC3=O)C)O)O)O |
Canonical SMILES |
CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCC(CC3=CC(OC3=O)C)O)O)O |
Synonyms |
asimicin bullatacin rolliniastatin-1 rolliniastatin-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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